Computed Lipophilicity (XLogP3) Comparison: 3,4-Dimethylphenyl vs. 4-Chlorophenyl Pyridazinone-Acetamide
The target compound carrying a 3,4-dimethylphenyl group at the pyridazinone 3-position has a computed XLogP3 of 3.1 (PubChem) [1] and logP of 3.015 (ZINC) [2]. The closest commercially listed analog—2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide—substitutes the 3,4-dimethylphenyl with a 4-chlorophenyl group. Based on computational fragment contributions, the 4-chlorophenyl analog is estimated to have an XLogP3 of approximately 2.6–2.8, representing a ΔlogP of −0.3 to −0.5 log units versus the target compound. This lower lipophilicity in the 4-Cl analog arises from the replacement of two methyl groups (+0.5 logP contribution each, per standard fragment-based estimation) with a single chlorine atom (+0.7 logP contribution) and the loss of one aromatic carbon. The naphthyl analog is estimated at XLogP3 ≥ 3.8, representing a ΔlogP of +0.7 to +0.9 log units above the target. The target compound's XLogP3 of 3.1 falls within the conventional oral drug-like range and offers a middle-ground lipophilicity profile distinct from both the less lipophilic 4-Cl analog and the more lipophilic naphthyl analog [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3/logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (PubChem); logP = 3.015 (ZINC) |
| Comparator Or Baseline | 4-Chlorophenyl analog: estimated XLogP3 ≈ 2.6–2.8; Naphthyl analog: estimated XLogP3 ≥ 3.8 |
| Quantified Difference | ΔlogP (target vs. 4-Cl analog) ≈ +0.3 to +0.5; ΔlogP (target vs. naphthyl analog) ≈ −0.7 to −0.9 |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm) and ZINC; comparator estimates based on fragment-based logP contribution analysis |
Why This Matters
Lipophilicity differences of this magnitude can translate into measurable shifts in membrane permeability, non-specific protein binding, and metabolic stability, making the target compound a distinct candidate within the pyridazinone-acetamide series for screening campaigns where balanced lipophilicity is a selection criterion.
- [1] PubChem Compound Summary for CID 7666198, 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide. National Center for Biotechnology Information (2026). View Source
- [2] ZINC Database Entry ZINC000003827811. 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide. ZINC Docking.org (2015). View Source
